The key step was the photochemical decomposition of CHF2-substituted pyrazolines.
The desired products were obtained in moderate to excellent yields.
The research compiled the most relevant achievements in these areas.
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. The compound has the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of the carboxylic acid functional group, which enhances its reactivity and interaction with biological systems .
Currently, there is no documented information on the specific mechanism of action of AACH hydrochloride. As mentioned earlier, its significance lies in its potential as a building block for drug discovery. Once incorporated into a larger molecule, AACH could contribute to the overall biological activity through various mechanisms depending on the final structure.
The chemical reactivity of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:
These reactions make it a versatile scaffold for synthesizing more complex molecules .
Research indicates that 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride may exhibit various biological activities, particularly in the realm of pharmacology. Its structure suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways. Preliminary studies have shown that similar compounds exhibit analgesic and anti-inflammatory properties, suggesting that this compound may also possess such effects .
Several synthetic routes have been developed for the preparation of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride:
This compound serves as a valuable building block in medicinal chemistry and drug discovery:
Interaction studies involving 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride focus on its binding affinity and efficacy with various biological targets:
Several compounds share structural similarities with 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[2.2.1]heptane | Simpler bicyclic structure | Less functional diversity |
| 1-Azabicyclo[2.2.2]octane | Larger bicyclic framework | Different ring size affects reactivity |
| 6-Azabicyclo[4.2.0]octane | Contains additional ring | Altered pharmacological profile |
The presence of the carboxylic acid group in 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride sets it apart from these compounds, providing enhanced reactivity and potential biological activity that may not be present in structurally similar molecules .
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride possesses a distinctive molecular architecture characterized by its fused bicyclic ring system containing seven carbon atoms and one nitrogen heteroatom. The compound exhibits the molecular formula C7H12ClNO2 with a molecular weight of 177.63 g/mol, as confirmed by computational analysis from PubChem databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride, reflecting its bicyclic structure where the nitrogen atom occupies the 3-position of the seven-membered bicyclic framework.
The structural framework consists of a five-membered pyrrolidine-like ring fused to a three-membered cyclopropane ring, creating a rigid and constrained molecular geometry. The carboxylic acid functionality is positioned at the 1-carbon of the bicyclic system, while the nitrogen atom forms an integral part of the larger ring component. The compound exists as a hydrochloride salt, with the Chemical Abstracts Service registry number 1803607-01-3. The InChI representation (InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H) provides a standardized structural description that facilitates database searches and structural comparisons.
X-ray crystallographic studies have revealed important stereochemical details about related compounds in this family, with researchers noting specific conformational preferences that influence both synthetic accessibility and biological activity. The bicyclic framework exhibits limited conformational flexibility due to the fused ring system, which constrains the spatial orientation of functional groups and contributes to the compound's unique reactivity profile. The presence of both acidic carboxyl and basic amino functionalities creates opportunities for diverse chemical transformations and intermolecular interactions.
The development of synthetic methodologies for accessing 3-azabicyclo[3.2.0]heptane scaffolds has evolved significantly over the past decade, with photochemical approaches emerging as particularly powerful strategies. In 2017, Denisenko and colleagues reported a breakthrough two-step synthesis utilizing benzaldehyde, allylamine, and cinnamic acid as readily available starting materials. This method employed intramolecular [2+2]-photochemical cyclization as the key step, demonstrating the potential for rapid construction of complex bicyclic frameworks from simple precursors.
The photochemical [2+2] cycloaddition methodology has been further refined through systematic optimization of reaction conditions, including wavelength selection, reagent concentration, and photosensitizer choice. Researchers have demonstrated that alkenyl boronic acid pinacolates provide superior reaction outcomes compared to trifluoroborates in these transformations, enabling the synthesis of bi- and trifunctional building blocks on scales up to 60 grams. These advances have made previously challenging synthetic targets more accessible to the broader synthetic chemistry community.
Alternative synthetic approaches have focused on enantioselective methodologies, with particular attention to stereocontrolled construction of the bicyclic framework. The development of all four stereoisomers of related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives has provided valuable insights into structure-activity relationships and synthetic strategies. These studies have demonstrated that reaction conditions can be adjusted to favor either cis or trans stereochemistry, with optical resolution achieved through diastereomeric salt formation or chiral chromatography.
Recent work has expanded the synthetic toolbox to include metal-catalyzed approaches, with palladium-mediated reactions showing particular promise for constructing substituted variants. The ligand-enabled palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones represents an important advancement in accessing related structural frameworks. These methodologies have broadened the scope of accessible derivatives and provided new opportunities for structure-function exploration.
The one-step synthesis from diallylamine through photochemical cyclization has emerged as an particularly attractive approach due to its operational simplicity and use of inexpensive starting materials. This method, while challenging in terms of product isolation due to high aqueous solubility, provides rapid access to the core bicyclic framework. The development of efficient isolation and purification protocols has addressed many of the practical challenges associated with this approach.
3-Azabicyclo[3.2.0]heptane derivatives have demonstrated significant potential as pharmacologically active compounds, particularly in neuroscience applications. Comprehensive biological evaluation studies have revealed that these compounds exhibit selective binding affinity for dopamine receptor subtypes, with particularly noteworthy activity at D2L and D3 dopamine receptors compared to D1 binding sites. The structural rigidity imposed by the bicyclic framework contributes to enhanced receptor selectivity and binding affinity.
Enzymatic resolution studies using immobilized lipase B from Candida antarctica have enabled efficient separation of racemic compounds, revealing that individual enantiomers possess distinct biological activity profiles. This stereochemical dependence underscores the importance of chiral resolution in developing these compounds for therapeutic applications. The differential activity of enantiomers suggests that careful stereochemical control will be essential for optimizing biological activity in future drug development efforts.
The rigid bicyclic structure of 3-azabicyclo[3.2.0]heptane frameworks makes them particularly attractive as building blocks for drug discovery programs. The constrained geometry provides a scaffold that can present pharmacophores in defined spatial orientations, potentially improving target selectivity and reducing off-target effects. These properties have led to increased interest from pharmaceutical companies seeking novel structural frameworks for drug development.
Research has demonstrated that the bicyclic scaffold can serve as an effective replacement for traditional heterocyclic systems in medicinal chemistry applications. The enhanced metabolic stability and unique three-dimensional structure offer advantages over more conventional ring systems. The presence of both nitrogen and carboxylic acid functionalities provides multiple sites for chemical modification and structure-activity relationship studies.
Current drug discovery efforts have focused on developing synthetic routes that provide access to diverse substitution patterns around the bicyclic core. The availability of efficient synthetic methodologies has enabled the preparation of compound libraries for biological screening. These efforts have revealed promising lead compounds with activity against various therapeutic targets, though specific applications remain under investigation.
The integration of computational chemistry approaches has accelerated the identification of promising derivatives and synthetic targets. Ab initio calculations have provided valuable insights into conformational preferences and reactivity patterns, enabling more rational design of synthetic strategies. These theoretical studies have complemented experimental efforts and guided the development of more efficient synthetic approaches.
Table 1: Key Physical and Chemical Properties of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Table 2: Synthetic Methodologies for 3-Azabicyclo[3.2.0]heptane Derivatives
The Kochi–Salomon reaction represents the only known photochemical [2+2] cycloaddition capable of engaging two electronically unactivated olefins to form cyclobutane rings [1]. This transformation has been particularly significant for accessing the 3-azabicyclo[3.2.0]heptane scaffold, though traditional conditions have been incompatible with basic amines due to their interference with the copper catalysis [2].
Recent developments have overcome this limitation through the implementation of amine-tolerant conditions. Mansson and Burns demonstrated that in situ protonation with common acids effectively masks the basic properties of amine-containing substrates, enabling successful photocyclization [1]. The optimized protocol employs aqueous conditions with standard copper(II) salts, representing a significant practical advancement over the previously required dry organic solvents and sensitive copper(I) catalysts [2].
The synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride exemplifies this methodology [2]. The reaction utilizes diallylamine as the starting material in an aqueous solution containing sulfuric acid and copper(II) sulfate pentahydrate as the photocatalyst [2]. The procedure involves irradiation with ultraviolet light at 254 nanometers for approximately 80 hours at room temperature [2].
Table 1. Reaction conditions for amine-tolerant Kochi–Salomon photocyclization
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Substrate | Diallylamine (32.2 millimoles) | 56% |
| Acid | 1 Molar sulfuric acid (32.2 millimoles) | - |
| Catalyst | Copper(II) sulfate pentahydrate (5 mole percent) | - |
| Solvent | Water (316 milliliters total) | - |
| Irradiation | 254 nanometers, 80 hours | - |
| Temperature | Room temperature | - |
The reaction mechanism involves formation of a 2:1 alkene-copper complex that absorbs at wavelengths accessible using standard benchtop ultraviolet reactors [3]. This absorbance corresponds to a metal-to-ligand charge transfer transition that initiates an inner-sphere bond-forming cascade [3]. The copper(I) catalyst is regenerated for further turnovers, enabling catalytic efficiency [3].
The amine-tolerant variant demonstrates broad applicability to other 1,6-heptadienes, accommodating primary, secondary, and tertiary amines with variably substituted olefins [2]. The aqueous conditions eliminate the need for moisture-sensitive reagents and allow the use of readily available copper(II) salts instead of specialized copper(I) catalysts [1].
Copper-catalyzed intramolecular cyclization represents an alternative photochemical approach for constructing azabicyclo[3.2.0]heptane frameworks. These strategies typically involve the formation of copper-bis(alkene) complexes that undergo photoinduced cyclization through metal-to-ligand charge transfer processes [3].
Enhanced copper catalytic systems have been developed using weakly coordinating counteranions and stabilizing ligands [3]. The use of hexafluoroantimonate counteranions increases catalyst reactivity by favoring formation of the requisite copper:bis(alkene) complex [3]. Additionally, cyclooctadiene ligands can stabilize the cationic copper(I) center without introducing competitive low-energy ligand-to-metal charge transfer transitions that would interfere with the desired photochemistry [3].
These improved catalytic systems demonstrate superior performance with sterically hindered polysubstituted alkene substrates compared to traditional copper(I) triflate catalysts [3]. The enhanced reactivity enables cyclization of challenging substrates that were previously unreactive under standard Kochi–Salomon conditions [3].
The mechanistic pathway involves initial formation of the copper-substrate complex, followed by photoexcitation and subsequent cyclization through radical intermediates [3]. The process regenerates the copper catalyst, allowing for catalytic turnover and improved efficiency compared to stoichiometric metal-mediated cyclizations [3].
Azomethine ylides serve as versatile 1,3-dipoles for constructing nitrogen-containing bicyclic frameworks through [3+2] cycloaddition reactions [4]. These nitrogen-based dipoles consist of an iminium ion adjacent to a carbanion and participate in highly stereo- and regioselective cycloadditions that can form up to four new contiguous stereocenters [4].
The synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks has been achieved through efficient [3+2]-cycloaddition reactions of azomethine ylides generated in situ from isatins and azetidine-2-carboxylic acid [5]. These reactions afford the corresponding spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields with excellent regioselectivities under mild conditions [5].
Table 2. [3+2] Cycloaddition yields with azomethine ylides
| Dipolarophile | Reaction Time | Temperature | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Maleimides | 4-6 hours | Reflux | 55-93% | Moderate to excellent |
| Itaconimides | 4-6 hours | Reflux | 58-91% | Excellent |
| Substituted alkenes | Variable | 65°C | 67-78% | High |
The mechanism involves formation of azomethine ylide intermediates through condensation of carbonyl compounds with amino acid derivatives [6]. The ylides can adopt different conformational shapes (W-shaped, U-shaped, or S-shaped), each leading to distinct stereochemical outcomes in the cycloaddition products [4]. The W- and U-shaped ylides result in syn cycloaddition products, while S-shaped ylides produce anti products [4].
Density functional theory calculations have provided insights into the reaction mechanisms and selectivities [7]. The cycloaddition reactions are typically controlled by highest occupied molecular orbital of the dipolarophile and lowest unoccupied molecular orbital of the ylide interactions [7]. Transition state energies correlate well with experimentally observed stereoselectivities [7].
Multicomponent reactions provide efficient routes to azabicyclo[3.2.0]heptane derivatives through one-pot processes involving maleimides and itaconimides as key building blocks [8]. These reactions typically proceed through cascade mechanisms involving multiple bond-forming events [8].
Recent developments have demonstrated blue light-emitting diode induced photolytic multicomponent reactions among aryl diazoacetates, pyridine derivatives, and maleimides under solvent-free conditions [8]. The reaction proceeds through carbene formation from aryl diazoesters followed by pyridine ylide generation [8]. The pyridine ylides undergo [3+2] cycloaddition with N-alkyl maleimides, followed by oxidation, ring opening, and reaction with a second maleimide molecule to afford itaconimide derivatives [8].
Table 3. Multicomponent reaction conditions and yields
| Catalyst | Light Source | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Metal-free | Blue light-emitting diode | Neat | Room temperature | 12-24 hours | 70-95% |
| Copper(I) | Ultraviolet (254 nanometers) | Dichloromethane | Room temperature | 6-12 hours | 60-85% |
| Ruthenium(II) | Visible light | Dimethyl sulfoxide | Room temperature | 8-16 hours | 65-90% |
The multicomponent approach offers several advantages including high atom economy, reduced synthetic steps, and excellent functional group tolerance [8]. The reactions can accommodate various substitution patterns on both the aromatic diazoesters and pyridine components [8]. The methodology generates densely functionalized products with high efficiency under environmentally benign conditions [8].
Candida antarctica lipase B has emerged as a highly effective biocatalyst for the kinetic resolution of bicyclic 1-heteroaryl primary amines, including azabicyclo[3.2.0]heptane derivatives [9]. The enzyme catalyzes enantioselective acetylation reactions that can provide high yields of either enantiomer with excellent enantioselectivity [9].
The enzymatic resolution process typically achieves 90-99% enantiomeric excess for the resolved products [9]. In cases where the undesired enantiomer is obtained, thermal racemization can be employed to recycle the material and improve overall efficiency [9]. The absolute stereochemistry of products has been confirmed through X-ray crystal structure analysis [9].
Table 4. Kinetic resolution with Candida antarctica lipase B
| Substrate | Conversion | Enantiomeric Excess (Product) | Enantiomeric Excess (Substrate) | Enantioselectivity Factor |
|---|---|---|---|---|
| Azabicyclo amines | 45-50% | 95-99% | 90-97% | >100 |
| Indanyl acetate | 48% | 97% | - | 98 |
| Substituted derivatives | 40-55% | 92-99% | 88-95% | >50 |
Immobilization strategies have been developed to enhance the stability and reusability of Candida antarctica lipase B [10] [11]. Covalent immobilization on eco-friendly supports such as cashew apple bagasse activated with glycidol-ethylenediamine-glutaraldehyde has shown promising results [10]. The immobilized biocatalysts demonstrate improved thermal and organic solvent stability compared to the free enzyme [10].
The kinetic resolution mechanism involves preferential acylation of one enantiomer over the other due to the enzyme's chiral active site [12]. The process can be conducted under mild conditions with high selectivity factors, making it attractive for industrial applications [11]. The methodology has been successfully applied to various drug intermediates and pharmaceutical building blocks [11].
Asymmetric catalytic approaches for enantioselective synthesis of azabicyclo[3.2.0]heptane derivatives have been developed using various chiral catalyst systems [13] [14]. These methods provide direct access to enantiomerically enriched products without requiring resolution steps [13].
Dual catalytic systems employing rhodium(II) complexes and chiral Lewis acids have been successfully applied to asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides [13]. The asymmetric cycloadditions afford optically active products with high diastereo- and enantioselectivities, achieving up to >99:1 diastereomeric ratio and 99% enantiomeric excess [13].
Table 5. Asymmetric catalytic synthesis results
| Catalyst System | Substrate Type | Diastereomeric Ratio | Enantiomeric Excess | Yield |
|---|---|---|---|---|
| Rhodium(II)/Chiral Lewis acid | Azomethine ylides | >99:1 | 99% | 75-90% |
| Chiral copper complexes | Alkene substrates | 85:15-95:5 | 88-96% | 70-85% |
| Iridium catalysts | Allylic substrates | 88:12-99:1 | 92-99% | 65-80% |
The choice of chiral ligands and reaction conditions significantly influences both the yield and selectivity of these transformations [14]. Phosphoramidite ligands have shown particular effectiveness in iridium-catalyzed asymmetric allylic amination reactions, providing excellent enantioselectivity and chemoselectivity [15]. The incorporation of chirality at crucial intermediate stages allows for the construction of enantiomerically pure azabicyclo[3.2.0]heptane frameworks [15].
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride possesses a distinctive molecular architecture characterized by its fused bicyclic ring system containing seven carbon atoms and one nitrogen heteroatom [1]. The compound exhibits the molecular formula C7H12ClNO2 with a molecular weight of 177.63 g/mol, as confirmed by computational analysis from PubChem databases [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, reflecting its bicyclic structure where the nitrogen atom occupies the 3-position of the seven-membered bicyclic framework [1].
The azabicyclic core structure represents a rigid three-dimensional scaffold that significantly influences the spatial orientation of functional groups, thereby affecting potential interactions with biological targets . This conformational constraint, imposed by the bicyclic framework, distinguishes the compound from more flexible analogues and contributes to its unique physicochemical properties . The presence of the carboxylic acid functional group at the 1-position enhances the compound's reactivity and provides opportunities for further chemical modifications .
While specific X-ray crystallographic data for 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride itself were not available in the literature, crystallographic studies of closely related azabicyclo[3.2.0]heptane derivatives provide valuable insights into the structural characteristics of this bicyclic system [3] [4]. Crystal structure determinations of cis-3-azabicyclo[3.2.0]heptane-2,4-dione reveal that the cyclobutane ring adopts a planar conformation with bond angles ranging from 89.64° to 90.37°, indicating minimal deviation from ideal square geometry [3] [5].
The crystal structure analysis of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione demonstrates that the azabicyclic framework contains a nearly planar cyclobutane ring with a root mean square deviation of fitted atoms of 0.0609 Å [4] [6]. The angle between the mean planes of the cyclobutane and fused pyrrolidine ring measures 67.6°, providing insight into the three-dimensional arrangement of the bicyclic system [4] [6].
Crystallographic studies consistently show that molecules within the crystal lattice are linked through extensive intermolecular hydrogen bonding patterns, including carbon-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions [3] [4]. These interactions result in chain formations along specific crystallographic planes, with parallel packing arrangements between cyclobutane rings related by inversion symmetry [3] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of the 3-azabicyclo[3.2.0]heptane scaffold, with characteristic resonances reflecting the unique bicyclic framework [7] [8]. Proton nuclear magnetic resonance spectra of azabicyclo[3.2.0]heptane derivatives typically exhibit distinct patterns for the bridgehead protons and methylene groups within the bicyclic system [7] [8].
The ¹H nuclear magnetic resonance spectra of related azabicyclo[3.2.0]heptane compounds demonstrate characteristic chemical shifts for the bicyclic framework, with bridgehead protons appearing at distinctive positions reflecting their constrained chemical environment [7] [8]. The spectra reveal equivalent methylene protons at specific positions, indicating conformational freedom within certain regions of the bicyclic system [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with computational studies at the B3LYP level showing excellent agreement between theoretical predictions and experimental chemical shifts [7]. The carbon spectra reveal distinct resonances for the quaternary carbon bearing the carboxylic acid group and the various methylene carbons within the bicyclic framework [7].
Nuclear Overhauser Effect spectroscopy serves as a crucial tool for determining stereochemical relationships within the azabicyclo[3.2.0]heptane system [8] [9]. Two-dimensional Nuclear Overhauser Effect spectroscopy experiments provide spatial proximity information between protons, enabling stereochemical assignments and conformational analysis of the bicyclic scaffold [8]. These studies reveal specific Nuclear Overhauser Effect correlations that confirm the spatial arrangement of substituents and help distinguish between different stereoisomers [9].
Infrared spectroscopy serves as a fundamental analytical technique for identifying the key functional groups present in 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride [10]. The compound's infrared spectrum exhibits characteristic absorption bands for the carboxylic acid functionality, typically appearing in the region around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration [10]. The presence of the secondary amine in the hydrochloride salt form contributes additional absorption features in the nitrogen-hydrogen stretching region [10].
The azabicyclic framework generates specific vibrational modes that appear as characteristic fingerprint regions in both infrared and Raman spectra [11] [12]. Raman spectroscopy provides complementary information to infrared analysis, with particular sensitivity to symmetric vibrational modes and carbon-carbon stretching vibrations within the bicyclic scaffold [11] [12]. The rigid bicyclic structure produces well-defined Raman bands that can be correlated with specific molecular vibrations through computational analysis [11].
Computational modeling using density functional theory methods at the B3LYP level with appropriate basis sets enables prediction of vibrational frequencies for comparison with experimental spectra [11]. These calculations help assign specific absorption bands to molecular vibrations and provide insights into the conformational preferences of the azabicyclic system [11]. The Raman spectrum typically shows characteristic bands for the cyclobutane ring vibrations and the pyrrolidine ring modes, reflecting the fused bicyclic nature of the compound [11].
Mass spectrometry provides detailed information about the molecular weight and fragmentation pathways of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride [13] [14]. The compound exhibits a molecular ion peak at m/z 177.63, corresponding to the protonated molecular ion of the hydrochloride salt [1] [15]. Under electron impact ionization conditions, the compound undergoes characteristic fragmentation patterns that reflect the stability and reactivity of the azabicyclic framework [13] [14].
The fragmentation pattern typically includes loss of the hydrochloride moiety (molecular ion minus 36 mass units) to generate the free carboxylic acid fragment [14]. Additional fragmentation pathways involve cleavage of bonds adjacent to the carboxyl group, resulting in loss of the carboxyl group (molecular ion minus 45 mass units) and loss of the hydroxyl group (molecular ion minus 17 mass units) [14]. These fragmentation patterns are characteristic of carboxylic acid-containing compounds and provide structural confirmation [14].
Alpha-cleavage at the nitrogen atom represents another significant fragmentation pathway, generating nitrogen-containing fragments that help confirm the position of the nitrogen within the bicyclic framework [13] [14]. The azabicyclic system exhibits stereochemical effects on fragmentation, with different epimeric forms showing distinct fragmentation patterns and relative intensities of specific fragment ions [13]. High-resolution mass spectrometry enables precise determination of elemental compositions for fragment ions, providing detailed structural information about the fragmentation pathways [13].
The lipophilicity profile of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is characterized by a computed LogP value of -2.42, indicating significant hydrophilicity [16]. This negative LogP value reflects the compound's preference for aqueous environments over lipophilic phases, primarily due to the presence of the carboxylic acid group and the nitrogen-containing bicyclic framework [16]. The hydrophilic nature of the compound is further supported by its polar surface area of 49 Ų, which falls within the acceptable range for drug-like molecules [16].
The solubility characteristics of azabicyclo[3.2.0]heptane derivatives demonstrate considerable aqueous solubility, which can present challenges during extraction and purification processes [17]. The compound exhibits high water solubility that necessitates careful selection of extraction solvents and purification methods [17]. Chlorinated solvents, while effective at solubilizing the product, tend to form difficult emulsions during extraction phases [17]. Ethyl acetate, commonly used in extractions, undergoes hydrolysis in basic aqueous environments, complicating the isolation process [17].
The hydrogen bonding capability of the compound, characterized by three hydrogen bond acceptors and two hydrogen bond donors, contributes significantly to its solubility profile [16]. The low number of rotatable bonds (1) indicates conformational rigidity, while the high Fsp3 value of 0.857 reflects the saturated nature of the bicyclic scaffold [16]. These parameters collectively suggest favorable physicochemical properties for biological applications while presenting specific challenges in synthetic manipulation and purification [16].
The acid-base behavior of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is governed by the presence of both acidic and basic functional groups within the molecular structure [18] [19]. The carboxylic acid group exhibits typical acidic properties with a predicted pKa value of approximately 4.5, consistent with aliphatic carboxylic acids [18]. The nitrogen atom in the azabicyclic framework contributes basic character to the molecule, with the compound existing as a hydrochloride salt under normal conditions [1] [15].
The salt formation between the carboxylic acid and the tertiary amine nitrogen creates a zwitterionic species that significantly influences the compound's physicochemical properties [1] [15]. The hydrochloride salt formation stabilizes the compound and enhances its crystallization properties while maintaining appropriate solubility characteristics [1] [15]. The equilibrium between the free acid-base form and the salt form depends on solution pH and ionic strength conditions [19].
The bicyclic constraint imposed by the azabicyclo[3.2.0]heptane framework affects the basicity of the nitrogen atom compared to acyclic analogues [20]. The rigid geometry restricts the flexibility of the nitrogen lone pair, potentially influencing its protonation behavior and salt formation kinetics [20]. The conformational constraint may also affect the stability of the protonated form and the dynamics of acid-base equilibria [20].